
(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 1-methyl-1H-imidazole ring substituted at the 5-position with a methyl group, which is further connected to a 4-chlorobenzenecarboxylate moiety. The presence of both imidazole and chlorobenzene functionalities makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate typically involves the formation of the imidazole ring followed by esterification with 4-chlorobenzoic acid. One common method for synthesizing imidazole derivatives is the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, the specific steps might include:
Formation of 1-methyl-1H-imidazole: This can be achieved by reacting glyoxal with methylamine and formaldehyde under acidic conditions.
Esterification: The resulting 1-methyl-1H-imidazole is then reacted with 4-chlorobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be used to facilitate the reactions. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also becoming more common in industrial settings to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzene moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorobenzene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methylimidazole: A simpler imidazole derivative without the ester linkage.
4-chlorobenzoic acid: The parent compound of the ester moiety.
Imidazole-4-carboxylic acid derivatives: Compounds with similar structural features but different substituents.
Uniqueness
(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate is unique due to the combination of the imidazole ring and the chlorobenzene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(3-methylimidazol-4-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-8-14-6-11(15)7-17-12(16)9-2-4-10(13)5-3-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGKTZONPOKNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1COC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(3-methylphenyl)carbamoyl]methyl}-N,4-bis(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818069.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE](/img/structure/B2818070.png)
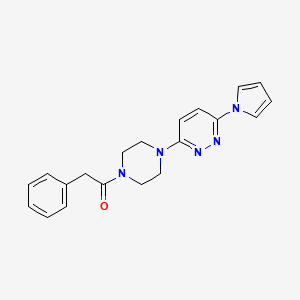
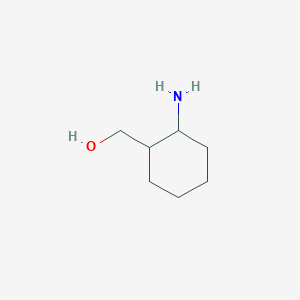
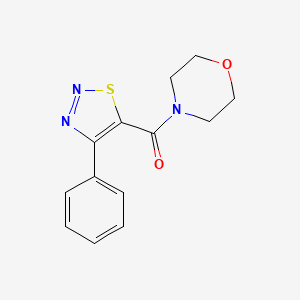
![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)
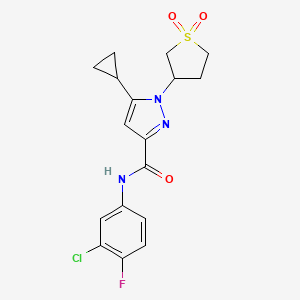
![3-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2818083.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)
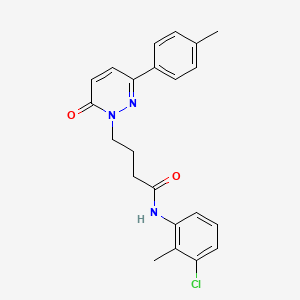

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)
![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)

